![molecular formula C14H26N2O3 B2692899 tert-Butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate CAS No. 1822548-34-4](/img/structure/B2692899.png)
tert-Butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate: is a spirocyclic compound with a unique structure that combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate typically involves the construction of the spirocyclic scaffold through a Prins cyclization reaction. The reaction conditions often include the use of a Grubbs catalyst for olefin metathesis, although this approach can be complex and expensive .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the Prins cyclization reaction remains a key synthetic route. The scalability of this method would depend on optimizing reaction conditions and ensuring the availability of necessary reagents.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is used as a building block for synthesizing more complex molecules. Its unique spirocyclic structure makes it a valuable scaffold for drug design .
Biology: In biology, this compound has shown potential as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, making it a promising candidate for antituberculosis drug development .
Medicine: In medicine, the compound’s ability to inhibit specific proteins and enzymes makes it a potential therapeutic agent for various diseases, including tuberculosis .
Industry: In industry, the compound’s unique structure and reactivity make it useful for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves its interaction with molecular targets such as the MmpL3 protein. This protein is a member of the MmpL family of transporters required for the survival of Mycobacterium tuberculosis . By inhibiting this protein, the compound disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.
Comparison with Similar Compounds
9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane: This compound also inhibits the MmpL3 protein and has shown high activity against antibiotic-sensitive and multiresistant strains of Mycobacterium tuberculosis.
Spirocyclic inhibitors of soluble epoxide hydrolase (sEH): These compounds share the spirocyclic scaffold and are used in medicinal chemistry for their biological activities.
Uniqueness: tert-Butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is unique due to its specific spirocyclic structure, which provides a combination of flexibility and limited degrees of freedom. This structural feature enhances its potential as a drug-like molecule and its ability to interact with various biological targets .
Properties
IUPAC Name |
tert-butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-6-14(7-9-16)11(15)5-4-10-18-14/h11H,4-10,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONMCNLMGQKHKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CCCO2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
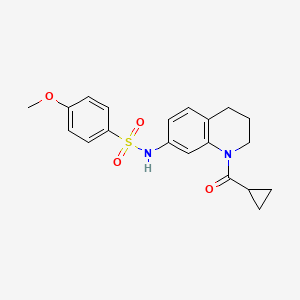
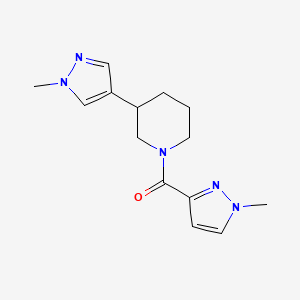
![6-(4-Bromophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2692822.png)
![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2692825.png)

![3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2692828.png)
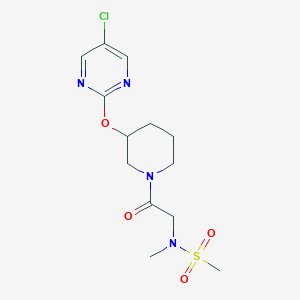

![2-[2-(2-bromobenzenesulfonamido)-1-(4-methylphenyl)ethoxy]ethan-1-ol](/img/structure/B2692831.png)
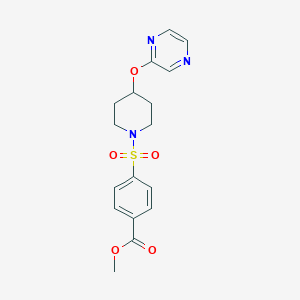
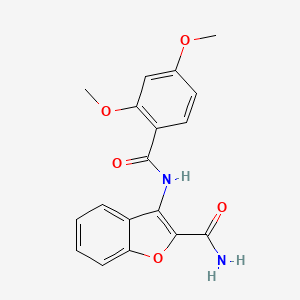
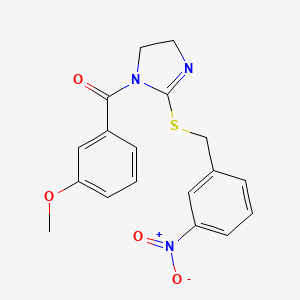

![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2692839.png)
